3-hydroxy-3-(hydroxymethyl)oxolan-2-one

Description

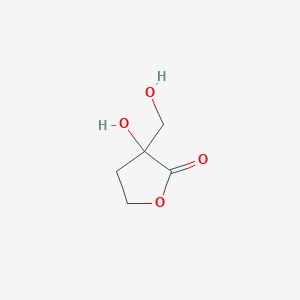

Structure

3D Structure

Properties

CAS No. |

19444-86-1 |

|---|---|

Molecular Formula |

C5H8O4 |

Molecular Weight |

132.11 g/mol |

IUPAC Name |

3-hydroxy-3-(hydroxymethyl)oxolan-2-one |

InChI |

InChI=1S/C5H8O4/c6-3-5(8)1-2-9-4(5)7/h6,8H,1-3H2 |

InChI Key |

QGOCTTGPBOQIQR-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C1(CO)O |

Origin of Product |

United States |

Systematic Classification and Structural Characterization of 3 Hydroxy 3 Hydroxymethyl Oxolan 2 One

IUPAC Nomenclature and Isomeric Considerations

According to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 3-hydroxy-3-(hydroxymethyl)oxolan-2-one . This name is derived from its core structure, a five-membered saturated ring containing one oxygen atom, known as an "oxolane". The "-2-one" suffix indicates a ketone functional group at the second position of this ring, which, being part of a cyclic ester, classifies the molecule as a lactone, specifically a γ-butyrolactone derivative.

The C3 position of the oxolanone ring is substituted with both a hydroxyl (-OH) group and a hydroxymethyl (-CH2OH) group. The numbering of the ring starts from the ester oxygen as position 1 and proceeds towards the carbonyl group, making the carbonyl carbon C2.

The molecular formula for this compound is C5H8O3. nih.gov The central carbon of the two substituent groups, C3, is a chiral center, as it is bonded to four distinct groups:

A hydroxyl group (-OH)

A hydroxymethyl group (-CH2OH)

The carbonyl carbon (C2) of the lactone ring

A methylene (B1212753) group (C4) of the lactone ring

This chirality gives rise to the existence of constitutional isomers and stereoisomers.

| Property | Value |

| Molecular Formula | C5H8O3 |

| Molecular Weight | 132.11 g/mol |

| IUPAC Name | This compound |

| Core Structure | γ-Butyrolactone |

Stereochemical Configurations and Enantiomeric Specificity

The presence of a single stereocenter at the C3 position means that this compound can exist as a pair of enantiomers. These are non-superimposable mirror images of each other, exhibiting identical physical properties except for their interaction with plane-polarized light.

The absolute configuration of the chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules. By assigning priorities to the four groups attached to the C3 carbon, the two enantiomers are identified as (R)-3-hydroxy-3-(hydroxymethyl)oxolan-2-one and (S)-3-hydroxy-3-(hydroxymethyl)oxolan-2-one.

CIP Priority Assignment at C3:

-OH (highest priority due to the higher atomic number of oxygen)

-CH2OH

-C(=O)O- (the C2 part of the ring)

-CH2- (the C4 part of the ring, lowest priority)

When viewed with the lowest priority group pointing away, the sequence of the remaining groups determines the configuration: a clockwise direction for (R) and a counter-clockwise direction for (S). A racemic mixture contains equal amounts of both enantiomers and is optically inactive.

Determining the absolute configuration of a chiral molecule is a critical aspect of its characterization. Several advanced analytical techniques are employed for this purpose.

X-ray Crystallography: This is considered the definitive method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise spatial arrangement of every atom can be mapped. This provides unambiguous proof of the absolute stereochemistry. For instance, X-ray crystallographic analysis has been successfully used to establish the absolute configuration of complex natural products with similar chiral features. researchgate.net

Chiral Spectroscopy: Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive methods for studying chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light. The resulting spectrum is a unique fingerprint for a specific enantiomer. By comparing experimentally obtained spectra with those predicted from quantum-chemical calculations, the absolute configuration can be confidently assigned. semanticscholar.org Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) are also crucial for identifying the functional groups and studying intermolecular interactions that can be influenced by the molecule's chirality. semanticscholar.org

| Elucidation Method | Principle | Application |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides a definitive 3D map of atomic positions, confirming absolute configuration. researchgate.net |

| Chiral Spectroscopy (CD/VCD) | Measures differential absorption of circularly polarized light by a chiral molecule. | Determines absolute configuration in solution by comparing experimental and computed spectra. semanticscholar.org |

Molecular Conformation and Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The conformation of this compound is primarily dictated by the puckering of the five-membered lactone ring and the orientation of its substituents. These factors are influenced by a balance of intramolecular hydrogen bonding and steric repulsion.

The molecule possesses two hydrogen bond donors (the two -OH groups) and multiple acceptors (the carbonyl oxygen and the hydroxyl oxygens). This allows for the formation of stable intramolecular hydrogen bonds, which significantly influence the molecule's preferred conformation. nih.gov A common and energetically favorable interaction in α-hydroxy esters is the formation of a hydrogen bond between the α-hydroxyl group and the carbonyl oxygen, creating a five-membered pseudo-ring. semanticscholar.orgrsc.org

In this compound, several intramolecular hydrogen bonding patterns are possible:

Between the tertiary hydroxyl group at C3 and the carbonyl oxygen at C2.

Between the primary hydroxyl of the hydroxymethyl group and the carbonyl oxygen at C2, which would form a six-membered pseudo-ring.

Between the tertiary hydroxyl group and the oxygen of the hydroxymethyl group.

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy 3 Hydroxymethyl Oxolan 2 One

Ring-Opening Reactions and Derived Products

The γ-lactone ring, while more stable than its β-lactone counterpart, can undergo ring-opening reactions under specific conditions, driven by the release of ring strain. These reactions are fundamental to its role as a monomer in polymerization and as a precursor to acyclic compounds.

Nucleophilic Ring-Opening Pathways

The carbonyl carbon of the lactone is electrophilic and thus a target for nucleophiles. This reactivity is the basis for ring-opening polymerization (ROP), a significant pathway for producing aliphatic polyesters. Although γ-butyrolactone (γ-BL) itself is considered hardly polymerizable under standard conditions due to thermodynamic limitations, its derivatives can be more reactive. The presence of hydroxyl groups, as in 3-hydroxy-3-(hydroxymethyl)oxolan-2-one, can influence the polymerization process, potentially leading to functional polyesters with tailored properties like hydrophilicity and degradability.

The general mechanism involves a nucleophilic attack on the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and the formation of a linear ester. This process can be initiated by various nucleophiles, including alcohols and amines, and is often catalyzed by acids, bases, or organometallic compounds. For instance, the anionic ring-opening copolymerization of α-hydroxy-γ-butyrolactone with other monomers has been explored to create polyesters with a high content of γ-butyrolactone units. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile | Catalyst | Product Type | Potential Application |

|---|---|---|---|

| Alcohol (e.g., R-OH) | Acid or Base | Hydroxy ester | Monomer for polyesters |

| Amine (e.g., R-NH2) | - | Hydroxy amide | Polyamide synthesis |

| Water (Hydrolysis) | Acid or Base | Carboxylic acid | Precursor for other derivatives |

Hydrolytic Cleavage Mechanisms

Hydrolysis of the lactone ring in this compound results in the formation of the corresponding γ-hydroxy carboxylic acid, specifically 2,4-dihydroxy-2-(hydroxymethyl)butanoic acid. This reaction can be catalyzed by either acid or base.

Under alkaline conditions, the hydrolysis typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. researchgate.netnih.gov This involves a rate-determining attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate cleaves the acyl-oxygen bond, opening the ring. Studies on various lactones show that this process is generally efficient in aqueous basic solutions. researchgate.netnih.gov

In acidic media, the mechanism is often an AAC2 type, where the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a water molecule. nih.gov The subsequent steps mirror the base-catalyzed pathway, leading to the same ring-opened product. The rate and mechanism of hydrolysis are influenced by factors such as pH, temperature, and solvent composition. nih.gov For instance, stability assays of similar compounds in phosphate-buffered saline (pH 7.4) have shown that hydrolysis occurs preferentially at the lactone ring.

Functional Group Interconversions of Hydroxyl and Lactone Moieties

The hydroxyl and lactone groups of this compound can be chemically modified through various reactions, enabling the synthesis of a wide range of derivatives.

Oxidation Reactions and Product Characterization

The two hydroxyl groups—one primary (-CH2OH) and one tertiary (-OH)—exhibit different reactivities toward oxidation. The primary hydroxyl group can be selectively oxidized to an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions, while the tertiary hydroxyl group is resistant to oxidation under non-forcing conditions.

Common oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions can convert the primary hydroxymethyl group into a carboxylic acid, yielding 3-carboxy-3-hydroxyoxolan-2-one. Milder, more selective reagents such as o-iodoxybenzoic acid (IBX) are known to oxidize primary alcohols to aldehydes. nih.govorganic-chemistry.org The resulting products can be characterized using spectroscopic methods. For example, the formation of a carboxylic acid would be indicated by a broad O-H stretch in the IR spectrum and a shift in the ¹³C NMR signal for the carbonyl carbon.

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Target Functional Group | Product |

|---|---|---|

| KMnO₄ (acidic) | Primary Hydroxyl | 3-carboxy-3-hydroxyoxolan-2-one |

| IBX | Primary Hydroxyl | 3-formyl-3-hydroxyoxolan-2-one |

Reduction Reactions and Pathway Analysis

The lactone's carbonyl group is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone to a triol, specifically 1,2,4-trihydroxy-2-(hydroxymethyl)butane, by opening the ring and reducing the resulting carboxylic acid.

Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), can sometimes reduce the lactone carbonyl to a secondary alcohol, forming a cyclic hemiacetal (a lactol), 3-(hydroxymethyl)oxolane-2,3-diol, without ring cleavage. The specific outcome depends heavily on the reaction conditions, including the solvent and temperature. Pathway analysis involves monitoring the reaction intermediates and final products using techniques like NMR and mass spectrometry to elucidate the mechanistic steps.

Substitution and Derivatization Reactions

The primary and tertiary hydroxyl groups serve as handles for further molecular modification through substitution and derivatization reactions. researchgate.netnih.gov Esterification, a common derivatization, can be achieved by reacting the compound with acyl chlorides or anhydrides in the presence of a base. Due to steric hindrance, the primary hydroxyl group is generally more reactive towards esterification than the tertiary one, allowing for selective derivatization. For example, reaction with acetic anhydride (B1165640) can yield 3-hydroxy-3-(acetoxymethyl)oxolan-2-one.

These derivatization strategies are crucial for modifying the molecule's physical and chemical properties and for preparing it for specific applications, such as improving its performance in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govresearchgate.net

Cycloaddition and Other Pericyclic Reactions

No published research was found detailing the involvement of this compound as a reactant in cycloaddition or other pericyclic reactions.

Investigations into Reaction Kinetics and Thermodynamics of Transformation

No specific experimental or theoretical studies on the reaction kinetics or thermodynamic parameters (e.g., enthalpy, entropy, Gibbs free energy) for transformations of this compound could be identified in the searched literature.

Computational and Theoretical Studies on 3 Hydroxy 3 Hydroxymethyl Oxolan 2 One and Lactone Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of molecules from first principles. acs.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. DFT has become a particularly popular method for studying cyclic esters due to its balance of accuracy and computational cost, enabling the simulation of reaction pathways and the optimization of molecular structures for intermediates and transition states. nih.gov

The electronic structure of a molecule is key to its reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. youtube.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals. youtube.comyoutube.com

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for predicting a molecule's stability and reactivity. youtube.comnih.gov

Small HOMO-LUMO Gap : Molecules with a small gap are generally more reactive, less stable, and more easily polarized. nih.gov They require less energy to excite an electron from the HOMO to the LUMO, making them more susceptible to chemical reactions.

Large HOMO-LUMO Gap : Molecules with a large gap are typically more stable and less reactive. youtube.com

For lactones, the presence of the ester group, with its carbonyl (C=O) and ether-like oxygen, significantly influences the electronic structure. The π-system of the carbonyl group and the lone pairs on the oxygen atoms are key features. In 3-hydroxy-3-(hydroxymethyl)oxolan-2-one, the additional hydroxyl groups introduce more lone-pair electrons and the potential for intramolecular hydrogen bonding, which can further modify the energies of the frontier orbitals.

DFT calculations are commonly used to compute the HOMO-LUMO gap. nih.gov Studies on various organic molecules have shown that structural features like π-bonds and heteroatoms tend to decrease the gap, increasing reactivity, while saturated alkyl chains can increase it. nih.gov The HOMO-LUMO gap can be used to understand intramolecular charge transfer, which is a factor in the bioactivity of some molecules. researchgate.net

Table 1: Key Concepts in Molecular Orbital Analysis

| Concept | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; the outermost orbital containing electrons. | Represents the ability to donate electrons; its energy level is related to the ionization potential. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital; the innermost orbital without electrons. | Represents the ability to accept electrons; its energy level is related to the electron affinity. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower stability. nih.gov It is a key factor in predicting chemical reactions and electronic transitions. nih.gov |

Quantum chemical calculations are invaluable for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

For lactones, a common reaction is ring-opening, which can be catalyzed by acids, bases, or metal complexes. nih.govnih.govrsc.org DFT modeling has been extensively used to study the ring-opening polymerization (ROP) of various lactones. nih.govresearchgate.net These studies help to visualize the reaction pathways, explain catalytic activity, and understand stereoselectivity. nih.gov

The general mechanism for the hydrolysis of a lactone involves nucleophilic attack at the carbonyl carbon. libretexts.orgnih.gov In the case of this compound, the hydroxyl groups can potentially participate in or influence this reaction. Theoretical studies can model these pathways, for example, by calculating the energy barriers for different potential mechanisms, such as base-catalyzed hydrolysis. nih.gov

DFT has also been used to study the reactions of related hydroxy-carbonyl compounds with atmospheric radicals like OH. researchgate.net Such studies determine the most likely reaction pathways, for instance, by comparing the energy barriers for hydrogen abstraction from different sites on the molecule. researchgate.net For this compound, this could involve abstraction from the hydroxyl groups, the hydroxymethyl groups, or the lactone ring itself.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and stability. acs.org

Lactone rings are not planar (except for very small, strained rings like β-butyrolactone) and exist in various puckered conformations. rsc.org For the five-membered oxolan-2-one (γ-butyrolactone) ring, the primary conformations are the envelope and twist forms. For larger rings like δ-valerolactone, half-chair and boat conformations are possible. rsc.org The substituents on the ring significantly influence the relative energies of these conformers.

MD simulations can be used to explore the conformational landscape of this compound. These simulations would reveal the preferred conformations, the energy barriers between them, and the influence of the two substituents at the C3 position. The flexibility of the hydroxymethyl group and the potential for intramolecular hydrogen bonding between the two hydroxyl groups and the carbonyl oxygen are key features that MD can investigate. Such simulations have been applied to macrolactones to understand their high conformational flexibility and how this influences their properties. nih.govresearchgate.net

Table 2: Common Conformations of Lactone Rings

| Ring Size | Lactone Name | Common Conformations | Reference |

|---|---|---|---|

| 4-membered | β-Butyrolactone | Planar | rsc.org |

| 5-membered | γ-Valerolactone | Envelope, Twist | rsc.org |

| 6-membered | δ-Valerolactone | Half-Chair, Boat | rsc.orgacs.orgnih.gov |

Structure-Reactivity and Structure-Property Relationship Predictions

Predicting how a molecule's structure relates to its reactivity and physical properties is a major goal of computational chemistry. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical methods that correlate chemical structure with a specific activity or property.

For lactones, structure-activity studies have shown that substituents have a profound effect on biological activity and chemical reactivity. For example, in some classes of cytotoxic lactones, the presence of an α-methylene group increases activity, while hydroxyl groups can decrease it. nih.gov The electrophilicity of lactones, a key factor in their reactivity with nucleophiles, is also highly dependent on their structure. It has been shown that α,β-unsaturated lactones are significantly more reactive as Michael acceptors than their acyclic counterparts. nih.gov

For this compound, computational models could be used to predict properties such as:

Reactivity : The presence of two hydroxyl groups at the C3 position is expected to significantly influence the reactivity of the lactone ring compared to unsubstituted γ-butyrolactone. These groups can affect the electron density at the carbonyl carbon and may participate in reactions through hydrogen bonding.

Physical Properties : Properties like boiling point, vapor pressure, and solubility are influenced by molecular structure. rsc.org The hydroxyl groups in this compound would be expected to increase its polarity and capacity for hydrogen bonding, leading to a higher boiling point and greater water solubility compared to unsubstituted lactones.

Thermodynamic Modeling of Phase Behavior and Intermolecular Interactions

Thermodynamic models are crucial for chemical process design and for understanding the behavior of substances in mixtures. acs.org For lactone systems, which are important in the flavor, fragrance, and pharmaceutical industries, predicting properties like vapor pressure, density, and phase equilibria (vapor-liquid, liquid-liquid) is essential. nih.govacs.orgnih.gov

The Statistical Associating Fluid Theory (SAFT) is a powerful equation-of-state model used for this purpose. acs.orgnih.gov The SAFT-γ Mie approach, a group-contribution version of SAFT, has been successfully extended to model saturated lactones. nih.govacs.orgnih.gov In this model, molecules are represented by distinct functional groups (e.g., cCOO for the cyclic ester, CH2, CH3). acs.org By characterizing the interactions between these groups based on experimental data for a few key compounds, the model can predict the thermodynamic properties of a wide range of other molecules and their mixtures with high accuracy. nih.govacs.orgnih.gov

This approach can accurately describe the highly nonideal phase behavior of lactone mixtures, including their miscibility with solvents like alcohols and water and immiscibility with hydrocarbons. acs.orgnih.gov For this compound, a SAFT-based model would need to include parameters for the hydroxyl group (OH) in addition to the cyclic ester group. The model could then predict its phase behavior in various solvents, which is critical for applications in synthesis and purification. The strong intermolecular interactions expected from the multiple hydroxyl groups would lead to complex phase behavior, which these models are well-suited to describe. nih.gov

Molecular Level Biological Studies and Biochemical Pathway Intersections

Role in Microbial Signaling and Communication Pathways (e.g., Quorum Sensing Precursors)

Gamma-butyrolactones are well-established as quorum-sensing (QS) signaling molecules, primarily in Gram-positive Streptomyces bacteria. nih.gov These molecules, often referred to as autoinducers, regulate various physiological processes, including antibiotic production and morphological differentiation, in a population density-dependent manner. nih.gov The GBL system in Streptomyces typically involves a GBL synthase for production of the signal and a cognate receptor protein that binds the GBL molecule, thereby controlling gene expression. nih.gov

Structurally, the signaling GBLs are typically 2,3-di-substituted-γ-butyrolactones, which bear a resemblance to the core structure of 3-hydroxy-3-(hydroxymethyl)oxolan-2-one. nih.gov Research has revealed that these GBL signals from Gram-positive Streptomyces can engage in cross-talk with Gram-negative bacteria. nih.gov For instance, GBL molecules from Streptomyces have been shown to directly bind to the acyl-homoserine lactone (AHL) receptors of Gram-negative bacteria, such as the CviR receptor in Chromobacterium violaceum, influencing processes like violacein (B1683560) production. nih.gov This interaction highlights a broader inter-kingdom communication network where GBL-type structures can modulate QS-regulated pathways. nih.gov

While specific studies on this compound as a quorum sensing precursor or signaling molecule are not prominent, its structural similarity to known GBL autoinducers suggests a potential, yet unexplored, role in microbial communication.

Table 1: Examples of Gamma-Butyrolactone (GBL) Signaling Systems in Streptomyces

| GBL System | Bacterial Species | Signaling Molecule | Receptor Protein | Regulated Function |

| A-factor-ArpA | Streptomyces griseus | A-factor | ArpA | Antibiotic production, Spore formation |

| SCB1-ScbR | Streptomyces coelicolor | SCB1 | ScbR | Antibiotic production |

| IM-2-FarA | S. lavendulae | IM-2 | FarA | Antibiotic production |

| VB-BarA | S. virginiae | Virginiae Butanolides | BarA | Antibiotic production |

Biosynthetic Routes and Metabolic Transformations of Analogous Compounds

Although naturally occurring biosynthetic pathways for many substituted γ-butyrolactones are known, specific routes to this compound are not well-documented. However, extensive research into the synthesis of structurally similar chiral hydroxy-γ-butyrolactones provides a clear framework for their potential production.

Enantiopure (S)-3-hydroxy-γ-butyrolactone (HGB) is a valuable chiral building block, and various chemo-enzymatic and biological methods have been developed for its synthesis. researchgate.net Common starting materials include biomass-derived molecules like malic acid and various carbohydrates. researchgate.net For example, a well-established route involves the reduction of the dimethyl ester of malic acid to (S)-1,2,4-butanetriol. google.com This is followed by a series of protection, oxidation, deprotection, and cyclization steps to yield (S)-HGB. google.com

More direct biosynthetic pathways have been engineered in microorganisms. A novel pathway designed in Escherichia coli produces various 3-hydroxyacids. nih.gov This pathway condenses two acyl-CoA molecules, followed by stereospecific reduction and hydrolysis. By feeding glycolate (B3277807) to the engineered strain, researchers achieved the production of 3,4-dihydroxybutyric acid, which exists in equilibrium with its cyclized form, 3-hydroxy-γ-butyrolactone. nih.gov This demonstrates the feasibility of producing hydroxylated lactones from simple substrates through engineered metabolic pathways.

The metabolism of related compounds has also been studied. For instance, the hydroxylation of methylcholanthrene in rat liver microsomes produces 3-hydroxymethylcholanthrene, which is then further metabolized into various hydroxylated products, showcasing enzymatic pathways for modifying such structures. Similarly, engineered E. coli strains have been developed to produce copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from glucose, involving complex artificial pathways that generate hydroxylated acyl-CoA precursors. nih.gov

Table 2: Key Enzymes in Engineered Biosynthesis of Analogous Hydroxyacids and Lactones

| Enzyme | Function | Engineered Pathway | Reference |

| β-ketothiolase (PhaA) | Condensation of two acetyl-CoA molecules | P(3HB-co-3HHx) biosynthesis | nih.gov |

| Acetoacetyl-CoA reductase (PhaB) | Reduction of β-keto group | P(3HB-co-3HHx) biosynthesis | nih.gov |

| CoA-transferase | Activation of organic acids to Acyl-CoA | 3-hydroxyacid production | nih.gov |

| Acyl-CoA hydrolase | Hydrolysis of Acyl-CoA to free acid | 3-hydroxyacid production | nih.gov |

Fundamental Interactions with Enzymes and Cellular Components (e.g., Covalent Adduction, Hydrolysis, Esterification)

The lactone ring of this compound is a key functional group that dictates its chemical reactivity and interactions with cellular components. The ester linkage within the lactone ring is susceptible to enzymatic hydrolysis, a common mechanism in biological systems for degrading or modifying such molecules.

Enzymes capable of this reaction, known as lactonases or esterases, are widespread. For example, the degradation of N-acyl-homoserine lactone (AHL) quorum sensing signals, which also contain a γ-butyrolactone ring, is a well-studied quorum quenching mechanism mediated by lactonases. mdpi.com This enzymatic hydrolysis opens the lactone ring, rendering the signaling molecule inactive. mdpi.com

Studies on the enzymatic hydrolysis of polyhydroxyalkanoates (PHAs), which are polyesters of 3-hydroxyalkanoic acids, further illustrate this interaction. The hydrolysis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) scaffolds is significantly accelerated by lipases, demonstrating enzymatic cleavage of the ester bonds. mdpi.com The rate of this hydrolysis can be influenced by the material's crystallinity, with more amorphous regions being more susceptible to enzymatic attack. mdpi.com

Furthermore, the hydrolysis of synthetic ester substrates by enzymes like human leukocyte elastase has been kinetically characterized. The hydrolysis of a tosylalanine ester of 3-hydroxy-5-phenylpyrrole (B15827) demonstrates that the rate of enzymatic reaction is dependent on the substrate structure and reaction conditions, with deacylation being the rate-limiting step. nih.gov These studies underscore that the ester bond in lactone rings like that of this compound is a likely target for enzymatic hydrolysis, which would be a primary metabolic transformation.

Modulation of Molecular Targets and Associated Pathways (mechanistic focus)

The ability of γ-butyrolactone analogs to modulate molecular targets is best exemplified by the action of Streptomyces GBLs on their specific receptor proteins. nih.gov These receptors, such as ArpA and ScbR, are DNA-binding proteins that act as repressors of target genes. In the absence of the GBL signal, the receptor binds to specific DNA sequences in the promoter regions of genes, inhibiting their transcription. nih.gov

The binding of the GBL molecule to its cognate receptor induces a conformational change in the protein, causing it to dissociate from the DNA. This relieves the repression and allows for the transcription of the target genes, which often include those for antibiotic biosynthesis. nih.gov This mechanism provides a clear example of how a small molecule with a γ-butyrolactone core can act as a molecular switch to control complex biological pathways.

Beyond bacterial systems, there is evidence that quorum sensing molecules can interact with host cell signaling pathways. The Pseudomonas aeruginosa signal molecule 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), while structurally different from GBLs, has been shown to inhibit polyphosphoinositide hydrolysis in mouse brain slices and affect behavior, suggesting that microbial signals can modulate host CNS function. nih.gov While the specific molecular targets of this compound have not been identified, the established mechanisms of its analogs suggest that it could potentially interact with specific protein receptors or enzymes to modulate cellular pathways, should it be present in a biological system.

Applications in Advanced Materials Science and Polymer Chemistry

Monomer for Polymer Synthesis

The primary application of 3-hydroxy-3-(hydroxymethyl)oxolan-2-one in polymer chemistry is as a monomer for the synthesis of polyesters. Its ability to undergo ring-opening polymerization (ROP) and introduce hydroxyl functionality into the polymer backbone makes it a valuable building block for a new generation of materials.

Ring-Opening Polymerization (ROP) for Polyester (B1180765) Production

Ring-opening polymerization is a key technique for converting cyclic monomers like this compound into high-molecular-weight polymers. This process involves the cleavage of the ester bond within the lactone ring, leading to the formation of a linear polyester chain. The presence of the hydroxyl group on the monomer can influence the polymerization process and the properties of the resulting polyester.

Recent research has demonstrated the successful metal-free ring-opening copolymerization of α-hydroxy-γ-butyrolactone (HBL) with ε-caprolactone (ε-CL) using an organocatalyst, specifically a phosphazene base. nih.gov This approach avoids the use of potentially toxic metal catalysts, which is advantageous for biomedical applications. The copolymerization has been shown to proceed efficiently under various conditions, yielding functional polyesters with pendant hydroxyl groups.

| Monomer Feed Ratio (HBL:ε-CL) | Catalyst | Temperature (°C) | Time | HBL Conversion (%) | ε-CL Conversion (%) | Molar Mass ( g/mol ) | Dispersity (Đ) |

| 10:90 | tert-BuP4 | 80 | 5 min | 88 | 98 | 14900 | 3.8 |

| Various | tert-BuP4 | Room Temp | 6 h | - | - | High | - |

Table 1: Ring-Opening Copolymerization of α-Hydroxy-γ-butyrolactone (HBL) and ε-Caprolactone (ε-CL) nih.gov

The data indicates that high monomer conversions and significant molar masses can be achieved in a short period at elevated temperatures. nih.gov Interestingly, the polymerization can also proceed at room temperature over a longer duration. nih.gov However, studies have also noted that at higher temperatures, partial depolymerization of the HBL units can occur over time, which can influence the final microstructure of the copolymer. nih.gov

Design and Synthesis of Biodegradable Poly(γ-butyrolactones)

The incorporation of this compound into polyester chains is a strategic approach to designing biodegradable materials. Poly(γ-butyrolactone) (PγBL) and its derivatives are known for their biodegradability, and the introduction of hydroxyl groups can further enhance this property by increasing the hydrophilicity of the polymer, making it more susceptible to hydrolytic degradation.

Development of Chemically Recyclable Polymeric Systems

A significant advantage of polyesters derived from γ-butyrolactone and its derivatives is their potential for chemical recycling. This process involves the depolymerization of the polymer back to its constituent monomers, which can then be purified and repolymerized, creating a closed-loop life cycle for the material.

The development of chemically recyclable polymers is a key area of research aimed at addressing the global challenge of plastic waste. Polyesters based on γ-butyrolactone are particularly promising candidates because the ring-opening polymerization is often a reversible process. By carefully selecting the monomer structure and polymerization conditions, it is possible to design polymers that can be efficiently depolymerized under specific triggers, such as heat or the presence of a catalyst. The inclusion of functional groups, like the hydroxyl group in this compound, can potentially influence the thermodynamics and kinetics of this recycling process. Research into fused γ-butyrolactone systems has shown that clean chemical recycling back to the monomer is achievable, highlighting the potential for creating sustainable polymeric materials from this class of compounds. nih.govnih.govchemrxiv.orgacs.orgchemrxiv.org

Engineering of Functionalized Polymeric Materials

The hydroxyl group present in this compound is a key feature that allows for the engineering of functionalized polymeric materials. Once incorporated into the polyester backbone, this pendant hydroxyl group serves as a reactive handle for post-polymerization modification.

This functionalization capability opens up a wide range of possibilities for tailoring the properties of the resulting polyesters for specific applications. For instance, the hydroxyl groups can be used to attach a variety of molecules, including:

Bioactive molecules: Drugs, peptides, or proteins can be conjugated to the polymer for applications in drug delivery and tissue engineering.

Hydrophilic polymers: Grafting hydrophilic chains like poly(ethylene glycol) can improve the water solubility and biocompatibility of the polyester.

Crosslinking agents: The hydroxyl groups can be reacted to form crosslinked networks, leading to the formation of hydrogels or thermosets with controlled mechanical properties and degradation profiles.

This ability to create well-defined functional polyesters through the use of monomers like this compound is a significant advancement in the design of sophisticated polymeric materials for biomedical and other high-value applications.

Advanced Analytical Characterization Techniques in Research on 3 Hydroxy 3 Hydroxymethyl Oxolan 2 One

High-Resolution Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, FTIR)

Spectroscopy is fundamental to the molecular-level identification of 3-hydroxy-3-(hydroxymethyl)oxolan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the protons of the two methylene (B1212753) groups (-CH₂-) in the lactone ring, the hydroxymethyl (-CH₂OH) group, and the two hydroxyl (-OH) protons. The protons on the carbon adjacent to the ring oxygen (C5) would appear further downfield compared to the other ring methylene protons (C4).

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals would include the carbonyl carbon (C=O) of the lactone at a significantly downfield shift (typically >170 ppm), the quaternary carbon bonded to two oxygens (C3), the hydroxymethyl carbon, and the two methylene carbons of the oxolane ring.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| C2 (C=O) | - | ~175-180 | Carbonyl carbon, no attached protons. |

| C3 | - | ~75-85 | Quaternary carbon with two oxygen substituents. |

| C4 (-CH₂-) | ~2.0-2.5 | ~25-35 | Methylene group adjacent to the quaternary carbon. |

| C5 (-CH₂-) | ~4.2-4.6 | ~65-75 | Methylene group adjacent to the ring oxygen, significantly deshielded. |

| -CH₂OH (exocyclic) | ~3.6-3.9 | ~60-70 | Exocyclic hydroxymethyl group. |

| -OH (protons) | Variable | - | Shift is concentration and solvent dependent; may exchange with D₂O. |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation. Under Electron Ionization (EI), a common technique in GC-MS, the molecule would likely undergo fragmentation through pathways characteristic of lactones and alcohols. Proposed fragmentation could include the loss of a water molecule (H₂O), loss of formaldehyde (B43269) (CH₂O) from the hydroxymethyl group, and cleavage of the lactone ring. imreblank.ch

Fourier-Transform Infrared Spectroscopy (FTIR) identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The spectrum of this compound would be distinguished by several key absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohols) | Stretching, H-bonded | ~3550-3200 (broad) |

| C=O (γ-Lactone) | Stretching | ~1770-1750 (strong) |

| C-O (Lactone & Alcohols) | Stretching | ~1250-1050 |

Chromatographic Methods for Purity Assessment and Stereoisomer Separation (e.g., Chiral HPLC, GC-MS)

Chromatography is essential for separating the target compound from impurities and for resolving its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for purity assessment, although the high polarity and low volatility of the compound, due to its two hydroxyl groups, necessitate derivatization. researchgate.net A common procedure involves silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers, making the molecule more volatile and thermally stable for GC analysis. researchgate.netnih.gov The mass spectrometer then serves as a detector, providing mass information for the derivatized compound and any impurities.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of the enantiomers of this compound. nih.gov Since the C3 carbon is a stereocenter, the molecule exists as a pair of enantiomers ((R) and (S)). These enantiomers have identical physical properties in a non-chiral environment but can be separated using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving racemates of polar compounds and would be a primary choice for developing a separation method. sigmaaldrich.comresearchgate.netuva.es The separation would allow for the quantification of enantiomeric excess (ee) and the isolation of individual enantiomers for further study.

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

For a compound that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule like this compound, X-ray diffraction analysis can establish the absolute stereochemistry (i.e., unequivocally assigning the R or S configuration at the C3 center), provided a suitable crystal is obtained and anomalous dispersion is measured. The analysis also reveals intermolecular interactions, such as hydrogen bonding patterns involving the hydroxyl and lactone carbonyl groups, which govern the crystal packing.

Advanced Hyphenated Techniques for Complex Mixture Analysis

When analyzing this compound in complex matrices such as biological fluids or natural product extracts, advanced hyphenated techniques are required for their sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful. It couples the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This allows for the detection and quantification of the compound at very low concentrations without the need for derivatization. nih.gov A specific precursor ion (the molecular ion of the compound) is selected and fragmented to produce characteristic product ions, a process known as Selected Reaction Monitoring (SRM), which provides excellent specificity even in a chemically complex background.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) , used after derivatization, offers an even higher degree of selectivity and lower detection limits than conventional GC-MS. researchgate.net This is especially useful for trace-level analysis in challenging samples where interferences might otherwise obscure the signal of the target analyte.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.